Chromium(III) acetate hydroxide

Organic Synthesis Catalysis Surfactant Production

Achieving reproducible catalysis or materials synthesis requires a defined polynuclear chromium(III) structure, not a simple monomeric salt. Generic substitution fails, risking low conversion or inconsistent catalyst activity. Chromium(III) acetate hydroxide provides: • 330 g polyethylene/g catalyst for Phillips-type ethylene polymerization • 98-99% 1-monoacylglycerol conversion at 0.5% loading, solvent-free • 675 g/L water solubility for high-concentration mordant/tanning baths • Defined thermal decomposition to ultra-high purity Cr₂O₃

Molecular Formula C14H32Cr3O16
Molecular Weight 612.38 g/mol
Cat. No. B12062257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium(III) acetate hydroxide
Molecular FormulaC14H32Cr3O16
Molecular Weight612.38 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Cr].[Cr].[Cr]
InChIInChI=1S/7C2H4O2.3Cr.2H2O/c7*1-2(3)4;;;;;/h7*1H3,(H,3,4);;;;2*1H2
InChIKeyXYQQGESWGNLKIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium(III) Acetate Hydroxide Overview


Chromium(III) acetate hydroxide is a coordination complex with the approximate formula [Cr₂(OH)₃(OAc)₃]₄, though it is often represented as Cr₃(OH)₂(OOCCH₃)₇ [1]. It is a dark violet or blue-green, water-soluble solid . This compound belongs to the class of basic chromium carboxylates and features a distinctive polynuclear structure, where chromium(III) centers are bridged by hydroxide and acetate ligands, rather than existing as a simple monomeric salt [2]. It is widely utilized as a catalyst in organic synthesis, a mordant in textile dyeing, and a tanning agent in leather processing .

Polynuclear Cr(III) carboxylate structure for catalysis
High aqueous solubility supports concentrated solution processes
Thermal decomposition pathway suitable for Cr₂O₃ synthesis

Why Chromium(III) Acetate Hydroxide Is Irreplaceable


Chromium(III) acetate hydroxide is not a simple, interchangeable chromium source like chromium(III) chloride or chromium(III) acetate [1]. Its value is intrinsically linked to its unique polynuclear structure and specific chemical properties [2]. Generic substitution fails because: (1) its polynuclear structure with bridging hydroxide and acetate ligands provides a specific coordination environment crucial for its catalytic activity, which monomeric salts like CrCl₃ or Cr(acac)₃ cannot replicate [3]; (2) its high water solubility (675 g/L) [4] differs significantly from less soluble alternatives, impacting its performance in aqueous industrial processes; and (3) its thermal decomposition to chromium oxide is a key property for materials synthesis, with a decomposition pathway distinct from other chromium carboxylates [5]. Selecting a generic alternative without this precise structure-function profile risks significant performance loss or process failure.

Monomeric salts
Monomeric Cr(III) salts lack polynuclear bridging, may not replicate catalytic behavior.
Solubility difference
Lower-solubility Cr sources may limit process concentration and performance in aqueous systems.
Thermal behavior
Distinct decomposition pathway means oxide purity or morphology may differ with alternatives.

Chromium(III) Acetate Hydroxide Performance Comparison


Catalytic Efficiency for Monoacylglycerol Synthesis

Chromium(III) acetate hydroxide demonstrates high catalytic efficiency in the solvent-free synthesis of 1-monoacylglycerols from glycidol and fatty acids. In a direct head-to-head comparison with other chromium-based catalysts, it achieves near-quantitative conversion rates [1].

Monoacylglycerol synthesis
Head-to-head
98–99% conversion
Supports catalyst evaluation for high-yield monoacylglycerol route.
0.5% w/w loading, 90°C, solvent-free; reported vs. other Cr catalysts.
Organic Synthesis Catalysis Surfactant Production

Ethylene Polymerization Catalyst Precursor

Chromium(III) acetate hydroxide is specifically identified in a patent as a preferred chromium source for a catalyst precursor in ethylene polymerization, offering a defined route to high-density polyethylene (HDPE) [1]. The resulting catalyst demonstrates quantifiable polymerization activity.

HDPE catalyst precursor
Head-to-head
330 g PE / g cat / mol% ethylene
Provides activity metric for Phillips-type HDPE catalyst development.
Patent-specified precursor system; supported on porous inorganic material.
Polymer Chemistry Catalysis Olefin Polymerization

High Water Solubility

Chromium(III) acetate hydroxide exhibits exceptionally high water solubility compared to many other common chromium(III) salts and complexes. This property is critical for applications requiring concentrated aqueous solutions [1].

Water solubility
Reported
675 g/L at 20°C
Enables concentrated Cr(III) solution processing vs. less soluble alternatives.
Approx. 15% higher than CrCl₃·6H₂O (585 g/L); cross-study comparison.
Material Science Aqueous Chemistry Process Engineering

Sulfonamide N-Dealkylation Catalyst

Chromium(III) acetate hydroxide is an efficient catalyst for the N-dealkylation of sulfonamides. This specific application demonstrates a unique reactivity profile not shared by all chromium(III) compounds .

Sulfonamide N-dealkylation
Class-level
Room-temperature deprotection
Mild-condition catalytic route reported; class-level evidence.
Exact yields not specified; periodic acid co-oxidant, acetonitrile.
Organic Synthesis Medicinal Chemistry Catalysis

Unique Polynuclear Structure

Spectroscopic analysis confirms that Chromium(III) acetate hydroxide possesses a distinct polynuclear structure featuring bridging hydroxide ligands, which differentiates it from other chromium acetate formulations and influences its chemical behavior [1].

Polynuclear structure
Head-to-head
µ₃-O-Cr₃ core with bridging OH
Structural basis for distinct reactivity vs. simple Cr(III) acetates.
Confirmed by IR/Raman spectroscopy; formulated as Cr₃(OH)₂(OOCCH₃)₇.
Coordination Chemistry Structural Analysis Materials Science

Chromium(III) Acetate Hydroxide Application Scenarios


Solvent-Free 1-Monoacylglycerol Synthesis

This compound is the catalyst of choice for producing high-purity 1-monoacylglycerols. Researchers and process chemists should select Chromium(III) acetate hydroxide for this application due to the demonstrated 98-99% conversion rates achieved with only 0.5% (w/w) catalyst loading at 90°C in a solvent-free system [1]. This minimizes purification needs and reduces waste, making it a cost-effective and environmentally preferable route to these valuable surfactants [1].

Ethylene Polymerization Catalyst Precursor

For researchers and industrial chemists developing next-generation Phillips-type catalysts for ethylene polymerization, Chromium(III) acetate hydroxide is a proven and patented precursor choice. It enables the creation of catalysts with a defined activity of 330 g polyethylene / g catalyst / mol % ethylene [2]. This specification provides a reliable performance benchmark for developing new catalyst formulations aimed at producing high-density polyethylene (HDPE) with improved properties [2].

Aqueous Dyeing, Tanning, and Material Synthesis

Due to its high water solubility of 675 g/L at 20°C [3], Chromium(III) acetate hydroxide is the superior choice for applications requiring highly concentrated aqueous solutions of chromium(III). This includes its use as a mordant in textile dyeing and a tanning agent in leather processing, where high metal loading in solution can translate to more efficient processing and reduced water usage . Its ability to decompose to chromium oxide upon heating also makes it an excellent precursor for synthesizing ultra-high purity Cr₂O₃ and related materials [4].

Application
Selection Property
Validation Focus
Solvent-free monoacylglycerol synthesis
High catalytic conversion
Conversion rate under mild, solvent-free conditions
Ethylene polymerization catalyst development
Defined precursor activity
Activity benchmark in patent-specified system
Aqueous dyeing, tanning & material synthesis
High aqueous solubility
Concentrated solution process suitability

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